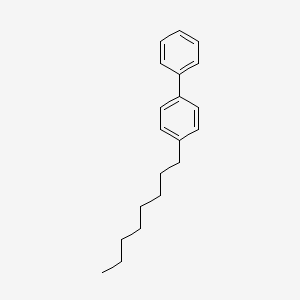

4-Octylbiphenyl

Description

BenchChem offers high-quality 4-Octylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-octyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLBLDDJJJNGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221353 | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-97-4 | |

| Record name | 4-Octyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Octylbiphenyl chemical structure and properties

Chemical Architecture, Synthesis, and Material Applications

Executive Summary

4-Octylbiphenyl (CAS: 3968-68-1) is a semi-rigid organic molecule comprising a biphenyl core substituted with an eight-carbon alkyl chain at the para position. While often overshadowed by its cyano-substituted derivative (the liquid crystal 8CB), the pure hydrocarbon 4-octylbiphenyl serves as a critical internal standard in petrochemical analysis, a model surfactant in interfacial chemistry, and a structural precursor in the synthesis of mesogenic materials.

This guide provides a rigorous technical analysis of 4-octylbiphenyl, distinguishing it from its functionalized analogs, and details a high-purity synthesis workflow using Suzuki-Miyaura coupling.

Part 1: Physicochemical Architecture

Structural Distinction (Critical Note)

In commercial and academic literature, "octylbiphenyl" is frequently conflated with 4'-octyl-4-biphenylcarbonitrile (8CB) . It is imperative to distinguish the pure hydrocarbon from the cyano-mesogen.

| Feature | 4-Octylbiphenyl (Target) | 4'-Octyl-4-biphenylcarbonitrile (8CB) |

| CAS Number | 3968-68-1 | 52709-84-9 |

| Formula | C₂₀H₂₆ | C₂₁H₂₅N |

| Primary Utility | Analytical Standard, Precursor | Smectic Liquid Crystal (LCDs) |

| Polarity | Non-polar (Lipophilic) | Polar (Dipolar mesogen) |

Key Properties

The molecule exhibits amphiphilic-like character due to the contrast between the rigid, aromatic biphenyl moiety and the flexible, hydrophobic octyl tail.

Table 1: Physicochemical Constants

| Property | Value | Context |

| Molecular Weight | 266.43 g/mol | Monoisotopic mass |

| Physical State | Colorless Liquid / Low-melting Solid | Isomeric purity affects MP; typically freezes near RT. |

| Boiling Point | ~390 °C (Predicted) | High thermal stability suitable for GC. |

| LogP (Octanol/Water) | ~7.8 | Highly lipophilic; bioaccumulative potential. |

| Refractive Index | 1.545 (est) | Relevant for optical coating applications. |

Part 2: Synthetic Pathways (Suzuki-Miyaura Coupling)

Strategic Selection

While Friedel-Crafts alkylation of biphenyl with octyl halides is economically viable, it yields a mixture of ortho- and para- isomers that are difficult to separate. For research-grade purity (>99%), Suzuki-Miyaura cross-coupling is the authoritative method. This pathway guarantees regiospecificity by coupling a pre-functionalized aryl halide with an organoboron species.

Reaction Logic

-

Electrophile: 1-Bromo-4-octylbenzene (Ensures the alkyl chain is already fixed in the para position).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: Potassium Carbonate (K₂CO₃) to activate the boronic acid.

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to prevent homocoupling and catalyst deactivation.

Reagents:

-

1-Bromo-4-octylbenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)[1]

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ (2.0 eq, dissolved in min. water)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

-

Degassing (Crucial): Combine Toluene and Ethanol in the reaction vessel. Sparge with Argon for 20 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.

-

Charge: Under Argon counter-flow, add the aryl bromide, phenylboronic acid, and Pd catalyst.

-

Activation: Add the aqueous K₂CO₃ solution via syringe. The biphasic system requires vigorous stirring.

-

Reflux: Heat the mixture to 80-90°C for 12–16 hours. Monitor via TLC (Hexane eluent); the product will have a higher R_f than the boronic acid but lower than the bromide.

-

Workup:

-

Purification: The crude oil often contains phosphine oxides. Purify via Flash Column Chromatography using 100% Hexanes or Pentane. The non-polar 4-octylbiphenyl elutes rapidly.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle driving the synthesis.

Figure 1: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the aryl halide is followed by base-assisted transmetallation and reductive elimination to yield the biaryl product.

Part 3: Applications in Material Science & Analysis

Liquid Crystal Engineering

While 4-octylbiphenyl is not a mesogen (liquid crystal) at room temperature due to the lack of a polar headgroup, it acts as a mesogenic core .

-

Role: It serves as the structural "chassis" for smectic liquid crystals.

-

Modification: Functionalizing the 4'-position with a cyano (-CN) group converts it into 8CB , which exhibits a Smectic A phase (interdigitated bilayers).

-

Mixture Stabilization: In commercial LC mixtures, pure alkylbiphenyls are sometimes added to lower viscosity and adjust the phase transition temperatures of the bulk mixture.

Analytical Chemistry (GC/MS)

Due to its high boiling point and stability, 4-octylbiphenyl is an ideal Internal Standard for analyzing polycyclic aromatic hydrocarbons (PAHs) in oil samples.

-

Protocol: Spike the sample with a known concentration of 4-octylbiphenyl.

-

Validation: It elutes in the semi-volatile range, distinct from lighter aromatics (naphthalene) and heavier asphaltenes, providing a reliable retention time reference.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Skin Irritation: Category 2.[5]

-

Chronic Aquatic Toxicity: Category 1 (Common for long-chain hydrocarbons).

Handling Protocol:

-

PPE: Nitrile gloves are required. The lipophilic nature of the compound allows it to penetrate latex rapidly.

-

Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as solid hazardous waste.

-

Storage: Store in amber glass at room temperature. While chemically stable, protection from UV light prevents slow photo-oxidation of the benzylic position.

References

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link

-

Gray, G. W., et al. (1973). "Liquid Crystals for Electro-optical Displays."[4][6] Electronics Letters. (Foundational work on biphenyl liquid crystals).

-

National Institute of Standards and Technology (NIST). "4-Octylbiphenyl Mass Spectrum." NIST Chemistry WebBook. Link

-

Sigma-Aldrich. "Safety Data Sheet: 4'-Octyl-4-biphenylcarbonitrile (Analogous Hazard Data)." Link

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Cyano-4'-n-octylbiphenyl | 52709-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. ossila.com [ossila.com]

- 5. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. ossila.com [ossila.com]

Part 1: Executive Summary & Nomenclature Clarification

Technical Whitepaper: 4-Cyano-4'-octylbiphenyl (8CB) CAS Number: 52709-84-9 Common Aliases: 8CB, 4'-n-Octyl-4-cyanobiphenyl, 4-Octyl-4'-biphenylcarbonitrile[1][2]

Status: Industrial Standard Liquid Crystal (Smectic/Nematic) Primary Utility: Liquid Crystal Display (LCD) formulations, Phase Transition Model Systems, Biosensor Anchoring.[1]

Critical Nomenclature Note: While the user query specified "4-Octylbiphenyl," the CAS number 52709-84-9 corresponds unequivocally to 4-Cyano-4'-octylbiphenyl (commonly abbreviated as 8CB ).[1] The addition of the cyano (-CN) group at the 4-position is the defining feature that imparts the dipole moment necessary for liquid crystalline behavior.[1] "4-Octylbiphenyl" (without the cyano group) is a non-mesogenic precursor.[1] This guide focuses on the material defined by the CAS number: 8CB .[1][2][3][4]

8CB is a "fruit fly" molecule in soft matter physics—one of the most extensively studied thermotropic liquid crystals due to its accessible room-temperature phase transitions and the presence of both Smectic A (SmA) and Nematic (N) phases.[1]

Part 2: Chemical Identity & Physicochemical Profile

The amphiphilic nature of 8CB, driven by the competition between the rigid cyanobiphenyl core (aromatic/polar) and the flexible octyl tail (aliphatic/non-polar), drives its self-assembly into layered structures.[1]

Table 1: Core Technical Specifications

| Property | Value | Notes |

| Molecular Formula | C₂₁H₂₅N | |

| Molecular Weight | 291.44 g/mol | |

| Appearance | White crystalline solid or turbid liquid | Dependent on ambient temperature relative to |

| Dipole Moment | ~4.0 - 5.0 D | Longitudinal, driven by the -CN group |

| Dielectric Anisotropy | Positive ( | Aligns parallel to electric fields |

| Refractive Index ( | Birefringent in mesophases | |

| Solubility | Soluble in CH₂Cl₂, Toluene, Hexane | Insoluble in water |

Phase Behavior & Thermodynamics

Unlike its shorter homolog 5CB (which is purely nematic), 8CB exhibits a Smectic A phase where molecules organize into layers with their long axes perpendicular to the layer plane.[1]

Standard Phase Transition Temperatures (1 atm):

-

Crystal (K)

Smectic A (SmA): 21.5 °C[1] -

Smectic A (SmA)

Nematic (N): 33.5 °C[1] -

Nematic (N)

Isotropic (I): 40.5 °C[1]

Note: Transition temperatures are highly sensitive to purity.[1] A depressed

Part 3: Synthesis & Production Architectures

The industrial standard for synthesizing high-purity 8CB is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Friedel-Crafts alkylation due to the sensitivity of the cyano group and the requirement for strict regiospecificity (para-substitution).[1]

Mechanism of Action (Suzuki Coupling)

The synthesis couples 4-bromobenzonitrile with 4-octylphenylboronic acid using a Palladium(0) catalyst.[1]

Experimental Protocol: High-Purity Synthesis of 8CB

-

Reagents:

-

Procedure:

-

Degassing: The solvent system must be rigorously degassed (sparged with Argon for 30 mins) to prevent homocoupling of the boronic acid or oxidation of the catalyst.[1]

-

Reaction: Combine aryl halide, boronic acid, and catalyst under inert atmosphere. Add base.[1][5] Reflux at 90°C for 12–24 hours.[1] Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Extract with Ethyl Acetate.[1][5] Wash organic layer with brine and water.[1][5] Dry over

.[1][5] -

Purification (Critical): Crude 8CB is often yellow due to Pd residues.[1]

-

Visualization: Synthesis Logic Flow

Figure 1: Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of 8CB.[1]

Part 4: Applications in Materials Science & Pharmacology

Liquid Crystal Displays (LCDs)

8CB is rarely used as a single component in commercial displays due to its narrow nematic range (33.5–40.5 °C).[1] However, it is a critical eutectic mixture component .[1]

-

Role: It is blended with 5CB, 7CB, and other homologs to depress the melting point (eutectic effect) and widen the operating temperature range of the nematic phase.[1]

Drug Delivery & Biological Modeling

-

Lipophilicity Model: The octyl chain makes 8CB a model for studying lipophilic drug interactions with cell membranes.[1]

-

Biosensors: 8CB is used to detect biomolecules.[1] The LC alignment is sensitive to surface perturbations.[1] When antibodies are immobilized on a surface, the binding of an antigen disrupts the anchoring of the 8CB molecules, causing a visible texture change (e.g., from dark homeotropic to bright planar under cross-polarizers).[1]

Phase Transition Physics

8CB is the standard reference material for studying the Smectic A-Nematic (SmA-N) transition, which can be second-order or weakly first-order depending on pressure and confinement.[1]

Visualization: Phase Behavior Logic

Figure 2: Thermotropic phase sequence of 8CB upon heating.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

| Acute Toxicity | H302 | Harmful if swallowed (Oral).[1] |

Handling Protocols:

-

PPE: Nitrile gloves (0.11 mm thickness) are sufficient for incidental splash protection.[1] Use chemical safety goggles.

-

Storage: Store at room temperature (15-25°C). While stable, keeping it in a cool, dark place prevents potential slow hydrolysis of the cyano group or oxidation of the alkyl chain over years.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen content generating NOx).[1]

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New family of nematic liquid crystals for displays. Electronics Letters.

-

Thoen, J., Marynissen, H., & Van Dael, W. (1982).[1] Temperature dependence of the heat capacity and the enthalpy of the smectic A-nematic transition in 8CB. Physical Review A. [1]

-

Sigma-Aldrich. (2024).[1][6] Product Specification: 4′-Octyl-4-biphenylcarbonitrile (8CB).[1][2][4][7] [1]

-

PubChem. (2024).[1][8] Compound Summary for CID 24860562: 4-Cyano-4'-octylbiphenyl.[1] [1][8]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]

Sources

- 1. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]

- 2. 4-Cyano-4'-n-octylbiphenyl | 52709-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 4-Cyano-4'-n-octylbiphenyl | 52709-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]

An In-Depth Technical Guide to the Phase Transitions of 4-Octylbiphenyl Liquid Crystals

Abstract

4-cyano-4'-octylbiphenyl (8CB) is a thermotropic liquid crystal that serves as a cornerstone model system for investigating the fundamental principles of soft matter physics.[1] Its rich polymorphic behavior, exhibiting distinct crystalline, smectic, nematic, and isotropic phases within a readily accessible temperature range, makes it an exemplary compound for studying the nuanced interplay between molecular structure and macroscopic order.[1][2] This guide provides a comprehensive technical overview of the phase transitions of 8CB, grounded in authoritative experimental data. We will delve into the molecular drivers of these transitions and present detailed, field-proven protocols for their characterization using core analytical techniques, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

The Molecular Architecture and Resulting Mesophases of 8CB

The behavior of 4-cyano-4'-octylbiphenyl (8CB) is a direct consequence of its molecular structure. It consists of three key components: a rigid biphenyl core, a flexible octyl aliphatic tail, and a polar cyano (-C≡N) terminal group.[1] This amphiphilic architecture, with its distinct polar and nonpolar regions, dictates the formation of intermediate states of matter known as mesophases, which lie between the highly ordered solid crystalline state and the disordered isotropic liquid state.[3]

Upon heating, 8CB undergoes a precise sequence of phase transitions, each characterized by a specific degree of molecular order:

-

Crystalline (K) Phase: At low temperatures, 8CB exists in a solid crystalline lattice with long-range positional and orientational order.

-

Smectic A (SmA) Phase: As thermal energy increases, the molecules gain enough freedom to arrange themselves into distinct layers. Within these layers, the molecules have liquid-like positional disorder but maintain a preferred orientational direction (the director) that is, on average, perpendicular to the layer planes.[4]

-

Nematic (N) Phase: With further heating, the layered structure breaks down. The molecules lose their positional order but retain a significant degree of long-range orientational order, tending to align along a common director.[4] This phase is characterized by its fluidity and anisotropic properties.[5]

-

Isotropic (I) Phase: At the highest temperature, thermal agitation overcomes the intermolecular forces responsible for ordering. The material transitions into a true isotropic liquid, where molecules are randomly positioned and oriented, resulting in the loss of all liquid crystalline properties.[4]

The sequence of these transitions is a hallmark of 8CB's thermodynamic behavior.

Caption: Phase transition sequence of 4-cyano-4'-octylbiphenyl (8CB) with changes in temperature.

Quantitative Thermodynamic Analysis

The phase transitions of 8CB are first-order thermodynamic events (with the exception of the N-SmA transition, which is very weakly first-order and often studied as a model for second-order transitions), characterized by distinct enthalpy changes (ΔH) at specific temperatures (T).[6] These parameters are critical for understanding the energetics of molecular reordering.

| Phase Transition | Transition Temperature (T) | Notes |

| Crystalline → Smectic A (TK-SmA) | ~320-330 K (~47-57 °C) | This represents the melting of the crystal lattice into the layered smectic phase. The exact temperature can vary depending on crystalline polymorphism.[7] |

| Smectic A → Nematic (TSmA-N) | ~340-350 K (~67-77 °C) | This transition involves the breakdown of the smectic layers and is characterized by a very small enthalpy change, making it a weak first-order transition.[6][7] The volume change at this transition is significantly smaller than at the nematic-isotropic transition.[6] |

| Nematic → Isotropic (TN-I) | ~430-440 K (~157-167 °C) | Also known as the clearing point, this transition marks the complete loss of liquid crystalline order. Molecular simulations often predict higher temperatures than experimental results due to size effects.[7] |

Note: The transition temperatures presented are based on molecular dynamics simulations and serve as estimates.[7] Precise experimental values are best determined for each specific batch and experimental setup using techniques like DSC.

Core Experimental Protocols for Characterization

A multi-faceted experimental approach is essential for a comprehensive understanding of 8CB's phase behavior. The combination of calorimetry, microscopy, and diffraction provides a self-validating system for characterizing these transitions.

Caption: Integrated workflow for the characterization of 8CB phase transitions.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary tool for quantifying the thermodynamics of phase transitions. It measures the difference in heat flow required to change the temperature of a sample and a reference material.[8] Endothermic events, like melting or clearing, absorb heat and appear as peaks on a heating curve, directly providing the transition temperature and the enthalpy (ΔH) required to induce the molecular rearrangement.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 8CB into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the first transition (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a point well above the final transition (e.g., 100 °C).[1]

-

Hold for a few minutes to ensure thermal equilibrium.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: The resulting thermogram will show heat flow versus temperature. The onset temperature of a peak is typically taken as the transition temperature, and the integrated area under the peak corresponds to the enthalpy of the transition.

Trustworthiness: Running both heating and cooling cycles is crucial. Hysteresis (a difference in transition temperatures between heating and cooling) can provide insights into the kinetics of the transition. Using a calibrated instrument and consistent ramp rates ensures reproducibility.[1]

Polarized Optical Microscopy (POM)

Expertise & Causality: POM leverages the optical anisotropy (birefringence) of liquid crystal phases.[9] When viewed between two crossed polarizers, an isotropic liquid, which is optically isotropic, will appear dark. In contrast, the ordered molecular arrangements in the nematic and smectic phases rotate the plane of polarized light, resulting in characteristic, often colorful, textures that act as fingerprints for each phase.[9]

Experimental Protocol:

-

Sample Preparation: Place a small amount of 8CB on a clean glass microscope slide. Gently place a coverslip on top.

-

Heating Stage: Position the slide on a calibrated hot stage connected to a temperature controller.

-

Microscope Setup: Place the hot stage on the polarizing microscope stage. Cross the polarizer and analyzer so that the field of view is dark.

-

Observation: Slowly heat the sample while observing through the eyepieces. Record images or videos of the distinct textures that appear as the sample passes through each phase transition temperature.

-

Texture Identification:

-

Smectic A Phase: Often exhibits a "focal conic" texture with fan-like domains and dark lines.

-

Nematic Phase: Typically shows a "Schlieren" texture with dark brushes originating from topological defects.

-

Isotropic Phase: The field of view will become completely dark.

-

Trustworthiness: The direct visual confirmation of phase transitions via POM provides an orthogonal validation of the thermal events detected by DSC. A precisely calibrated hot stage is paramount to accurately correlate the observed textures with the transition temperatures.[10]

X-Ray Diffraction (XRD)

Expertise & Causality: XRD provides definitive structural information at the molecular level. By measuring the angle and intensity of X-rays scattered by the sample, one can determine the arrangement of molecules.[11] This technique is particularly powerful for distinguishing between the nematic and smectic phases.

Experimental Protocol:

-

Sample Preparation: The 8CB sample is loaded into a thin-walled capillary tube or placed in a temperature-controlled sample holder.

-

Instrument Setup: The sample is mounted in a diffractometer equipped with a temperature-controlled stage.

-

Data Acquisition: X-ray diffraction patterns are collected at various temperatures, particularly around the transition temperatures identified by DSC.

-

Pattern Analysis:

-

Isotropic Phase: A broad, diffuse scattering ring indicates short-range liquid-like order.

-

Nematic Phase: Two diffuse peaks, corresponding to the average intermolecular distance and molecular length, indicate long-range orientational order without positional order.

-

Smectic A Phase: The key feature is the appearance of a sharp, low-angle Bragg diffraction peak, which directly corresponds to the smectic layer spacing, confirming the one-dimensional positional order.[11]

-

Trustworthiness: XRD offers unambiguous proof of the smectic A phase by directly measuring the layer periodicity. This structural data provides the mechanistic underpinning for the thermodynamic and optical properties observed with DSC and POM.

Conclusion

The study of 4-cyano-4'-octylbiphenyl provides a masterclass in the phase behavior of liquid crystals. Its well-defined transitions, from a fully ordered crystal to a layered smectic phase, then to an orientationally ordered nematic fluid, and finally to a disordered isotropic liquid, are governed by the delicate balance of intermolecular forces and thermal energy. By employing a synergistic suite of analytical techniques—DSC for thermodynamic quantification, POM for visual identification, and XRD for structural verification—researchers can achieve a robust and comprehensive understanding of this fascinating material. The protocols and insights presented in this guide offer a validated framework for the rigorous characterization of 8CB and other advanced liquid crystalline systems.

References

-

4′-octyl-4-biphenylcarbonitrile (8CB) Product Information . Sigma-Aldrich.

-

4′-Octyloxy-4-biphenylcarbonitrile | Liquid Crystal . Ossila.

-

Octyl-4-biphenylcarbonitrile liquid crystal nematic, 98 . Sigma-Aldrich.

-

Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation . AZoM.

-

CAS 52709-84-9: 8CB . CymitQuimica.

-

Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro . International Journal of Research in Engineering and Science (IJRES).

-

4-Cyano-4′-pentylbiphenyl . Wikipedia.

-

PVT Measurements on 4′-n-Octyl-Biphenyl-4-Carbonitrile (8CB) up to 300 MPa . ResearchGate.

-

Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro . Preprints.org.

-

Thermal and Spectrophotometric Analysis of Liquid Crystal 8CB/8OCB Mixtures . ResearchGate.

-

4-Cyano-4'-n-octylbiphenyl . Tokyo Chemical Industry Co., Ltd.

-

Molecular structure of representative thermotropic LC, 4‐cyano‐4′‐octylbiphenyl (8CB) . ResearchGate.

-

4-Octyl-4-biphenylcarbonitrile liquid crystal nematic, 98 . Sigma-Aldrich.

-

X-ray studies of the phases and phase transitions of liquid crystals . ResearchGate.

-

A transient polymorph transition of 4-cyano-4′-octyloxybiphenyl (8OCB) revealed by ultrafast differential scanning calorimetry (UFDSC) . Royal Society of Chemistry.

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals . American Chemical Society Publications.

-

An atomistic description of the nematic and smectic phases of 4-n-octyl-4' cyanobiphenyl (8CB) . PubMed.

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy . Chemistry LibreTexts.

-

Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro . CSK Scientific Press.

-

Calorimetric Study of Glassy and Liquid Toluene and Ethylbenzene . The Journal of Physical Chemistry B.

-

Calorimetric study of the nematic to smectic-A phase transition in octylcyanobiphenyl-hexane binary mixtures . ResearchGate.

-

An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces . PubMed Central.

Sources

- 1. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]

- 4. ijres.org [ijres.org]

- 5. 4′-辛基-4-联苯基甲腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. azom.com [azom.com]

- 8. cskscientificpress.com [cskscientificpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Molecular Dynamics Simulations of 8CB Nematic and Smectic Phases

This guide provides a comprehensive, in-depth exploration of the methodologies and insights essential for conducting molecular dynamics (MD) simulations of the liquid crystal 4-octyl-4'-cyanobiphenyl (8CB). It is tailored for researchers, scientists, and professionals in drug development who are looking to leverage computational techniques to understand the nuanced behaviors of liquid crystalline systems. This document eschews rigid templates in favor of a logical, scientifically-driven narrative that prioritizes causality and self-validating protocols.

Introduction: The Significance of 8CB and the Power of Simulation

The molecule 4-octyl-4'-cyanobiphenyl, commonly known as 8CB, is a canonical example of a thermotropic liquid crystal. It exhibits a rich phase behavior, transitioning from a crystalline solid to a smectic A (SmA) phase, then to a nematic (N) phase, and finally to an isotropic (I) liquid upon heating.[1][2] These mesophases are characterized by degrees of molecular order that are intermediate between those of a crystal and a liquid. The nematic phase possesses long-range orientational order, while the smectic A phase has both orientational order and one-dimensional positional order, with molecules arranged in layers.[2]

The unique properties of 8CB and other cyanobiphenyls make them crucial components in various technologies, most notably liquid crystal displays (LCDs). Furthermore, their sensitivity to external stimuli and interfaces makes them promising for applications in biosensing.[3] Molecular dynamics simulations offer an unparalleled atomic-level window into the structure, dynamics, and phase transitions of these materials.[4][5] By accurately modeling the intermolecular interactions, MD simulations can predict macroscopic properties and elucidate the molecular mechanisms that govern phase behavior, providing insights that are often difficult to obtain through experimental means alone.[6]

Part 1: Foundational Principles and Computational Strategy

The Causality Behind Force Field Selection

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field—the set of equations and parameters that describe the potential energy of the system. For cyanobiphenyls like 8CB, the force field must accurately capture several key molecular features:

-

Anisotropic Shape: The elongated, rod-like structure of 8CB is the primary driver of its liquid crystalline behavior. van der Waals interactions, particularly repulsive forces, are crucial for modeling the packing and alignment of these anisotropic molecules.

-

Dipolar Interactions: The strong dipole moment arising from the terminal nitrile group (-C≡N) leads to significant electrostatic interactions. These interactions favor antiparallel arrangements of neighboring molecules, which is a hallmark of the cyanobiphenyl family and influences the smectic layer spacing.[7][8]

-

Internal Flexibility: The octyl tail of 8CB is flexible, and its conformational changes can impact molecular packing and phase stability. A robust force field must accurately describe the torsional potentials of the alkyl chain and the biphenyl core.

While general-purpose force fields like the General Amber Force Field (GAFF) have been used with success, specialized force fields derived from ab initio calculations for liquid crystals can offer improved accuracy.[8][9][10][11] These bespoke force fields are parameterized specifically to reproduce quantum mechanical data for the molecule of interest, leading to a more faithful representation of its properties.[9][12]

Strategic Simulation Workflow

A successful MD simulation of 8CB's liquid crystal phases involves a multi-stage process designed to achieve a well-equilibrated system at the desired temperature and pressure. The overall workflow is depicted below.

Sources

- 1. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Investigating the 8CB liquid crystal-insulin interaction: The role of the smectic a phase in enhancing detection sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Molecular dynamics and EPR spectroscopic studies of 8CB liquid crystal - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Liquid crystal properties of the n-alkyl-cyanobiphenyl series from atomistic simulations with ab initio derived force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Cyanobiphenyl Revolution: A Technical Analysis of Stable Liquid Crystals

Part 1: The Stability Crisis and the Hull-RSRE Solution

In the late 1960s, the nascent liquid crystal display (LCD) industry faced a catastrophic material failure. The primary mesogens (liquid crystal molecules) in use were Schiff bases (e.g., MBBA). While these molecules exhibited nematic phases at room temperature, they possessed a fatal flaw: the imine linkage (-CH=N-) was hydrolytically unstable. Ambient moisture caused them to degrade into aldehydes and amines, destroying the display's alignment and functionality within weeks.

The industry required a molecule that was:

-

Chemically Stable: Resistant to hydrolysis, oxidation, and UV radiation.

-

Nematic at Room Temperature: Operating range covering 20°C–40°C.

-

High Positive Dielectric Anisotropy (

): Essential for the Twisted Nematic (TN) field-effect mode.

The Collaborative Breakthrough (1972-1973)

The solution emerged from a strategic collaboration between the Royal Signals and Radar Establishment (RSRE) in Malvern (led by Cyril Hilsum and Peter Raynes) and the University of Hull chemistry department (led by George Gray, Ken Harrison, and John Nash).

Under a Ministry of Defence (MoD) contract, Gray's team hypothesized that eliminating the unstable central linkage and connecting the aromatic rings directly would solve the stability issue. However, a direct biphenyl core usually resulted in high melting points. The engineering challenge was to lower this melting point while maintaining nematic order.

Their answer was the Cyanobiphenyl (CB) family—specifically 4-cyano-4'-pentylbiphenyl (5CB) .[1][2][3][4]

Figure 1: The collaborative ecosystem between academia (Hull) and government defense research (RSRE) that bypassed the limitations of early commercial materials.

Part 2: Molecular Engineering & Structure-Property Relationships (SPR)

For drug development professionals, the optimization of liquid crystals parallels Structure-Activity Relationships (SAR) . Instead of biological affinity, we optimize for phase transition temperatures and dielectric constants.

The cyanobiphenyl architecture consists of three distinct functional modules:

| Module | Chemical Structure | Function (Mechanism) |

| The Head | Cyano group (-CN) | Dielectric Driver: Provides a strong longitudinal dipole moment, resulting in large positive dielectric anisotropy ( |

| The Core | Biphenyl System | Rigid Scaffold: Provides the anisotropic rod-like shape (calamitic) necessary for the nematic phase. Crucially, the direct C-C bond is chemically inert compared to the C=N bond of Schiff bases. |

| The Tail | Alkyl Chain ( | Phase Modulator: The flexible tail disrupts crystal packing, lowering the melting point. The length ( |

digraph "SPR_Logic" { bgcolor="#202124" rankdir=TB node [shape=record, style="filled", fontname="Arial", fontcolor="#FFFFFF"] edge [color="#F1F3F4"]Molecule [label="{Cyano Head (-CN) | Biphenyl Core | Alkyl Tail (C5-C8) }" , fillcolor="#4285F4"]

Prop_Head [label="High Dielectric Anisotropy\n(Low Threshold Voltage)", fillcolor="#34A853"] Prop_Core [label="Chemical Stability\n(No Hydrolysis)", fillcolor="#34A853"] Prop_Tail [label="Melting Point Depression\n(Room Temp Nematic)", fillcolor="#34A853"] Molecule:h -> Prop_Head Molecule:c -> Prop_Core Molecule:t -> Prop_Tail

}

Figure 2: Structure-Property Relationship (SPR) map of the 5CB molecule.

Part 3: Synthesis Protocol (The Historic Route)

The original synthesis developed by Gray et al. is a classic example of linear aromatic functionalization.[4] While modern methods might employ Suzuki-Miyaura coupling for the biphenyl formation, the historic route remains the benchmark for understanding the industrial scale-up of these materials.

Protocol Overview

Target: 4-cyano-4'-pentylbiphenyl (5CB) Precursor: Biphenyl[1][2][4]

Step 1: Friedel-Crafts Acylation

Introduction of the alkyl chain precursor.

-

Reagents: Biphenyl, Pentanoyl chloride (Valeryl chloride), Anhydrous

. -

Solvent: Nitrobenzene or Dichloromethane.

-

Mechanism: Electrophilic aromatic substitution.[4] The bulky acyl group directs primarily to the para position (4-position).

Step 2: Wolff-Kishner Reduction

Conversion of the ketone to an alkane.[4]

-

Reagents: Hydrazine hydrate (

), Potassium Hydroxide (KOH). -

Solvent: Diethylene glycol (high boiling point required).

-

Conditions: Reflux at ~180°C-200°C.

Step 3: Electrophilic Bromination

Activation of the other ring for cyanation.

-

Reagents: Bromine (

), Iron ( -

Solvent: Glacial acetic acid or chlorinated solvents.

-

Control: Careful stoichiometry is required to prevent poly-bromination.

-

Product: 4-bromo-4'-pentylbiphenyl.

Step 4: Rosenmund-von Braun Cyanation

The critical step replacing the halogen with a nitrile.

-

Reagents: Copper(I) Cyanide (

).[1] -

Solvent: DMF (N,N-Dimethylformamide) or NMP.

-

Conditions: Reflux (vigorous) at ~150°C for >10 hours.

-

Safety Note: This reaction generates copper salts and requires strict handling of cyanide sources. Modern iterations often use Pd-catalyzed cyanation (Zn(CN)2) to avoid harsh conditions, but CuCN was the historic standard.

-

Final Product: 5CB.

Figure 3: The historic 4-step synthetic pathway for 5CB utilized by the Hull team.

Part 4: Physical Properties Data Profile

The success of 5CB was not just its stability, but its specific phase transitions. However, 5CB alone has a limited nematic range (22.5°C to 35°C).[7] To create practical displays, RSRE developed E7 , a eutectic mixture of 5CB, 7CB, 8OCB, and 5CT.

Below is the comparative data for the pure homologues.

| Compound | Common Name | Alkyl Chain ( | Melting Point ( | Clearing Point ( | Phase Behavior |

| 4-cyano-4'-pentylbiphenyl | 5CB | 5 | 22.5 °C | 35.0 °C | Pure Nematic |

| 4-cyano-4'-heptylbiphenyl | 7CB | 7 | 28.5 °C | 42.0 °C | Pure Nematic |

| 4-cyano-4'-octylbiphenyl | 8CB | 8 | 21.0 °C | 40.5 °C | Smectic A (21-33°C) & Nematic (33-40.5°C) |

Note:

Key Insight for Researchers: The "Odd-Even Effect" is visible here. Even-numbered alkyl chains (like 8CB) often favor higher order packing (Smectic phases) or show alternating transition temperatures compared to odd chains (5CB, 7CB) due to the conformational entropy of the tail.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.

- Kirton, J., & Raynes, E. P. (1978). Liquid crystals and their applications. Physics in Technology, 9(2), 65. (Context on RSRE contributions).

-

Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095. (Detailed review of LC synthesis evolution).

- Goodby, J. W., et al. (2014).Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.

Sources

Theoretical modeling of 4-Octylbiphenyl molecular structure

An In-depth Technical Guide to the Theoretical Modeling of 4-Octylbiphenyl Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the 4-octylbiphenyl molecular structure, a molecule of significant interest in materials science and as a scaffold in medicinal chemistry. Acknowledging the common nomenclature, this guide will focus on 4'-Octyl-4-cyanobiphenyl (commonly known as 8CB), a prototypical liquid crystal that serves as an excellent model system. We will explore a multi-scale computational approach, beginning with high-accuracy quantum chemical calculations to define its electronic structure and optimal geometry, followed by classical molecular dynamics simulations to investigate its conformational dynamics and condensed-phase properties. This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols, enabling researchers to apply these methods to 4-octylbiphenyl and analogous molecular systems.

Introduction: The Significance of 4-Octylbiphenyl

4'-Octyl-4-cyanobiphenyl (8CB) is a calamitic (rod-like) molecule renowned for its liquid crystalline properties, exhibiting both nematic and smectic A phases.[1][2] Its structure, comprising a rigid biphenyl core and a flexible octyl tail, provides a canonical example of the structure-property relationships that govern the formation of mesophases. The biphenyl core offers π-stacking and anisotropic van der Waals interactions, while the flexible alkyl chain influences molecular packing and phase transition temperatures.[3][4]

From a drug development perspective, the biphenyl scaffold is a privileged structure found in numerous therapeutic agents. Understanding the conformational preferences, intermolecular interactions, and dynamic behavior of substituted biphenyls like 8CB is crucial for rational drug design, as these factors directly impact receptor binding and pharmacokinetic properties. Theoretical modeling provides a powerful lens through which we can explore these molecular attributes at a level of detail inaccessible to many experimental techniques alone.

Quantum Chemical Modeling: Establishing the Ground-State Structure

The foundational step in modeling any molecule is to determine its most stable three-dimensional arrangement and electronic properties. For this, we turn to quantum mechanics (QM), specifically Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for organic molecules.

Causality in Method Selection

The choice of a computational method is not arbitrary; it is dictated by the scientific question. For 8CB, the primary structural question revolves around the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between two opposing forces: the steric repulsion of the ortho-hydrogens, which favors a twisted conformation, and the π-conjugation across the rings, which favors a planar arrangement. DFT methods, particularly those employing hybrid functionals like B3LYP, are well-suited to capture these electronic and steric effects accurately. The choice of a basis set, such as 6-311G(d,p), provides sufficient flexibility for the electrons to be described accurately, including polarization functions ('d' on heavy atoms, 'p' on hydrogens) that are essential for describing chemical bonds and non-covalent interactions.[3]

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps for a robust QM calculation of the 8CB molecule.

-

Initial Structure Generation : Construct an initial 3D model of 8CB using molecular building software (e.g., Avogadro, ChemDraw). Ensure correct bond orders and initial stereochemistry. The starting dihedral angle is not critical as the optimization algorithm will find the energy minimum, but a reasonable guess (e.g., ~40°) can speed up convergence.

-

Computational Setup :

-

Select the calculation type: Geometry Optimization followed by a Frequency calculation.

-

Choose the electronic structure method: Density Functional Theory (DFT).

-

Specify the functional: B3LYP. This hybrid functional has a long-standing track record of providing reliable geometries for organic molecules.[3]

-

Specify the basis set: 6-311G(d,p). This split-valence basis set provides a good description of the electronic distribution.[3]

-

Define the molecular charge (0) and spin multiplicity (Singlet).

-

-

Execution of Geometry Optimization : The computational software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule. This process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

-

Validation via Frequency Calculation : Upon successful optimization, a frequency calculation is performed at the identical level of theory. This is a critical self-validation step.

-

Confirmation of a True Minimum : The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Data : The calculation yields zero-point vibrational energy, thermal energy corrections, and entropy, which are crucial for calculating accurate Gibbs free energies.

-

Spectral Prediction : The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be directly compared to experimental spectra for model validation.[3]

-

Data Presentation: Optimized Structural Parameters

The primary outputs of the geometry optimization should be summarized for clarity.

| Parameter | Description | Calculated Value (Typical) |

| Biphenyl Dihedral Angle | The C-C-C-C torsion angle between the two phenyl rings. | ~38-42° |

| C-C Biphenyl Bond | The length of the single bond connecting the phenyl rings. | ~1.49 Å |

| C-C≡N Bond Angle | The angle of the nitrile group relative to the phenyl ring. | ~179-180° |

| Octyl Chain Conformation | The sequence of dihedral angles in the alkyl tail. | Typically an all-trans (anti-periplanar) conformation in the ground state. |

Visualization: Quantum Mechanical Workflow

Caption: Interplay between molecular features and emergent dynamic properties.

Conclusion: An Integrated Modeling Strategy

The theoretical modeling of the 4-octylbiphenyl molecular structure is a multi-faceted task that requires an integrated computational strategy. By combining the electronic-level accuracy of quantum chemical methods with the statistical and dynamic power of molecular dynamics, researchers can build a comprehensive, predictive model of the molecule. This guide has outlined a robust, self-validating workflow that begins with establishing an accurate ground-state structure using DFT and proceeds to explore its dynamic behavior and collective properties via MD. This dual approach provides invaluable insights into the fundamental principles governing its structure, dynamics, and phase behavior, empowering scientists in both materials discovery and rational drug design.

References

-

Wilson, M. R., & Allen, M. P. (1992). A molecular dynamics study of the nematic phase of 4-n-pentyl-4'-cyanobiphenyl. Liquid Crystals, 12(2), 157-176. (Note: This reference is for a similar molecule, illustrating the method's applicability). [Link]

-

Orwoll, R. A., et al. (1985). PVT Measurements on 4′-n-Octyl-Biphenyl-4-Carbonitrile (8CB) up to 300 MPa. Zeitschrift für Naturforschung A, 40(7), 677-682. [Link]

-

Miyata, H., et al. (2007). Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. AZojomo, 3. [Link]

-

Prasad, V., et al. (2023). Molecular Spectroscopy of 4-n-octyl, 4′cyanobiphenyl (8CB) and 4′-octyloxy-4-cyanobiphenyl (8OCB) liquid crystal molecules: A DFT Study. International Journal of Research in Engineering and Science (IJRES), 11(7), 19-27. [Link]

-

Özgan, Ş., & Keşlioğlu, K. (2011). Thermal and Spectrophotometric Analysis of Liquid Crystal 8CB/8OCB Mixtures. Brazilian Journal of Physics, 41, 118–122. [Link]

-

Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

-

Giralt, E., et al. (2000). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. J. Org. Chem., 65(4), 957–966. [Link]

-

El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19280-19324. [Link]

-

Jeddi, A., et al. (2014). Molecular dynamics simulations on the adsorption of 4-n-octyl-4´-cyanobiphenyl (8CB) at the air/water interface. Journal of Molecular Liquids, 196, 152-158. [Link]

-

Sawatlon, B., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]

Sources

The Solubility Profile of 4-Octylbiphenyl in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylbiphenyl is a non-polar organic compound characterized by a biphenyl core substituted with a C8 alkyl chain. This structure imparts a significant hydrophobic character to the molecule, making it a subject of interest in various fields, including materials science, organic synthesis, and as a fragment in medicinal chemistry. Understanding its solubility in common organic solvents is paramount for its application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of 4-octylbiphenyl, grounded in the fundamental principles of physical chemistry and supported by data from analogous compounds. Due to the limited availability of direct quantitative solubility data for 4-octylbiphenyl in the public domain, this guide will leverage the known properties of biphenyl and other alkyl-substituted biphenyls to provide well-reasoned solubility predictions.

Physicochemical Properties of 4-Octylbiphenyl and Related Compounds

The solubility of a compound is intrinsically linked to its physicochemical properties, as well as those of the solvent. The principle of "like dissolves like" dictates that non-polar solutes will exhibit higher solubility in non-polar solvents, and vice versa.[1] 4-Octylbiphenyl, with its biphenyl core and long alkyl chain, is a decidedly non-polar molecule.

To understand its behavior, we can examine the properties of its parent compound, biphenyl, and a closely related alkyl-substituted biphenyl, 4-methylbiphenyl.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| Biphenyl | C₁₂H₁₀ | 154.21 | 68-70 | 255 | Insoluble[1][2] |

| 4-Methylbiphenyl | C₁₃H₁₂ | 168.23 | 44-47 | 267-268 | Insoluble[3] |

| 4-Octylbiphenyl (Predicted) | C₂₀H₂₆ | 266.42 | Insoluble |

Biphenyl is soluble in many organic solvents, including alcohol, ether, benzene, and carbon tetrachloride.[2] Similarly, 4-methylbiphenyl is described as soluble in alcohol and ether, and very soluble in other organic solvents, while being insoluble in water.[3] The addition of the octyl group to the biphenyl structure in 4-octylbiphenyl will further increase its non-polar character and molecular weight. This structural modification is expected to enhance its solubility in non-polar, non-aromatic solvents like hexane and other alkanes, while maintaining good solubility in aromatic and moderately polar solvents.

Predicted Solubility of 4-Octylbiphenyl in Common Organic Solvents

Based on the principles of intermolecular forces and the properties of analogous compounds, we can predict the solubility of 4-octylbiphenyl in a range of common organic solvents. The primary intermolecular interactions for 4-octylbiphenyl are London dispersion forces. Therefore, it will be most soluble in solvents that also primarily exhibit these forces.

| Solvent | Polarity Index | Predicted Solubility of 4-Octylbiphenyl | Rationale |

| Non-Polar Solvents | |||

| n-Hexane | 0.1 | High | "Like dissolves like." Both are non-polar hydrocarbons, and interactions are dominated by London dispersion forces. |

| Toluene | 2.4 | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the biphenyl core of the solute. |

| Diethyl Ether | 2.8 | High | A relatively non-polar solvent with some dipole moment, capable of dissolving non-polar compounds.[2] |

| Moderately Polar Solvents | |||

| Acetone | 5.1 | Moderate to High | While more polar, acetone is a good solvent for many organic compounds. The large non-polar structure of 4-octylbiphenyl will still allow for significant solubility. |

| Ethyl Acetate | 4.4 | Moderate to High | Similar to acetone, it is a versatile solvent for a range of polarities. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 3.1 | High | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and dissolve non-polar molecules. |

| Tetrahydrofuran (THF) | 4.0 | High | A versatile solvent that can dissolve a wide range of non-polar and moderately polar compounds. |

| Polar Protic Solvents | |||

| Ethanol | 4.3 | Moderate | The presence of a hydroxyl group makes ethanol polar. The non-polar nature of 4-octylbiphenyl will limit its solubility compared to less polar solvents. |

| Methanol | 5.1 | Low to Moderate | More polar than ethanol, which will likely result in lower solubility for the highly non-polar 4-octylbiphenyl. |

| Water | 10.2 | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the non-polar 4-octylbiphenyl.[2][3] |

Experimental Determination of Solubility: The Shake-Flask Method

For precise and quantitative solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[2]

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-octylbiphenyl to a series of vials.

-

To each vial, add a precise volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 4-octylbiphenyl in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or UV-Visible Spectroscopy.

-

Prepare a calibration curve using standard solutions of 4-octylbiphenyl of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 4-octylbiphenyl in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 4-octylbiphenyl:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. However, the exact temperature dependence should be determined experimentally.

-

Solvent Polarity: As detailed in the predicted solubility table, the closer the polarity of the solvent to that of 4-octylbiphenyl (non-polar), the higher the solubility.

-

Purity of Solute and Solvent: Impurities in either the 4-octylbiphenyl or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): If 4-octylbiphenyl can exist in different crystalline forms (polymorphs), each form will have a unique solubility.

Logical Framework for Solvent Selection

The selection of an appropriate solvent for a specific application involving 4-octylbiphenyl should be guided by a clear understanding of the desired outcome.

Caption: Decision-making framework for solvent selection based on application.

Conclusion

References

-

Ataman Kimya. (n.d.). BIPHENYL. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Biphenyl. Retrieved February 7, 2026, from [Link]

-

Methylamine Supplier. (n.d.). 4'-Octyl-4-Biphenylcarbonitrile. Retrieved February 7, 2026, from [Link]

-

Pal, M., & Dunn, P. J. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11637–11697. [Link]

-

Acree, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(10), 1466-1475. [Link]

-

Wang, S., Fan, H., Zhang, Y., & Liu, Y. (2021). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega, 6(48), 32467–32476. [Link]

-

Zhang, Y., Wang, S., Fan, H., & Liu, Y. (2021). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega, 6(48), 32467–32476. [Link]

-

Li, W., Li, J., Wang, Y., & Li, W. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Journal of Chemical & Engineering Data, 58(4), 986–989. [Link]

-

Sato, T., Narita, T., & Oshima, Y. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical Engineering of Japan, 53(8), 379-385. [Link]

-

Acree, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(10), 1466-1475. [Link]

-

St. John, P. C., Guan, Y., Kim, S., & Bent, B. E. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry. John Wiley & Sons.

-

University of California, Davis. (n.d.). Properties of Common Organic Solvents. Retrieved February 7, 2026, from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved February 7, 2026, from [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 89. [Link]

-

Li, W., Li, J., Wang, Y., & Li, W. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Journal of Chemical & Engineering Data, 58(4), 986–989. [Link]

-

FooDB. (n.d.). Showing Compound 4-Methylbiphenyl (FDB010551). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-n-Octylphenol. Retrieved February 7, 2026, from [Link]

- Alberty, R. A., & Reif, A. K. (1988). Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series.

-

Patheon. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Retrieved February 7, 2026, from [Link]

-

Allen, J. (2023). Aromatic Hydrocarbons. Retrieved February 7, 2026, from [Link]

Sources

Optical properties of 4-Octylbiphenyl in the nematic phase

Technical Guide: Optical Properties of 4'-Octyl-4-biphenylcarbonitrile (8CB) in the Nematic Phase

Executive Summary & Nomenclature Clarification

This guide provides an in-depth analysis of the optical anisotropy and phase behavior of 4'-octyl-4-biphenylcarbonitrile (commonly abbreviated as 8CB ).

Critical Nomenclature Note: While the user inquiry specifies "4-Octylbiphenyl," the pure alkyl-biphenyl core (without the cyano headgroup) typically lacks the stable nematic range required for advanced optical applications. The industry-standard reference material for "octyl-biphenyl" nematic studies is the cyano-derivative, 8CB (CAS: 52709-84-9). This guide focuses on 8CB as the definitive model system for Smectic-Nematic phase behavior.

Key Optical Parameters (Nematic Phase):

-

Birefringence (

): Positive, typically -

Refractive Indices:

, -

Phase Sequence: Crystal

Smectic A

Molecular Architecture and Phase Dynamics

8CB is a thermotropic liquid crystal exhibiting enantiotropic polymorphism. Its molecular structure consists of a rigid biphenyl core, a polar cyano head group (promoting nematic alignment), and a flexible octyl tail (stabilizing the smectic phase).

Phase Transition Temperatures

The optical properties are strictly bound by the thermal stability of the nematic phase. 8CB is unique because it exhibits a Smectic A (SmA) phase immediately preceding the Nematic (N) phase upon heating.

| Transition | Temperature ( | Enthalpy ( | Optical Texture (POM) |

| Crystal | High | Focal Conic Fan | |

| Smectic A | Low (Weakly 1st Order) | Schlieren Texture | |

| Nematic | Moderate (1st Order) | Black (Extinct) |

Note: Transition temperatures may vary by

Diagram: Phase Transition Pathway

Figure 1: Thermotropic phase sequence of 8CB showing the narrow but critical Nematic window.

Optical Anisotropy & Birefringence

In the nematic phase, 8CB is uniaxial positive (

Refractive Indices ( and )

The refractive indices are highly sensitive to temperature.[2][3] As the temperature increases towards the clearing point (

-

Extraordinary Index (

): Decreases significantly. The density drops, and the order parameter -

Ordinary Index (

): Increases slightly or remains constant. -

Isotropic Index (

): Above

Typical Values (at

| Temperature ( | |||

| 34.0 (Near SmA-N) | 1.672 | 1.518 | 0.154 |

| 37.0 (Mid-Nematic) | 1.655 | 1.522 | 0.133 |

| 40.0 (Near N-I) | 1.630 | 1.528 | 0.102 |

| 41.0 (Isotropic) | 1.565 | 1.565 | 0.000 |

The Order Parameter ( )

The birefringence is directly proportional to the macroscopic order parameter

Experimental Characterization Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: Precision Refractometry (Abbe Method)

Objective: Determine

-

Preparation: Coat the prisms of a thermostatted Abbe refractometer with a surfactant (e.g., HTAB) to induce homeotropic alignment (molecules perpendicular to the surface).

-

Calibration: Zero the instrument using 1-bromonaphthalene (

) at 20°C. -

Measurement (Ordinary Ray):

-

With homeotropic alignment, the light passing perpendicular to the prisms interacts with

. -

Record the shadowline boundary.

-

-

Measurement (Extraordinary Ray):

-

Insert a linear polarizer between the eyepiece and the prism.

-

Rotate the polarizer 90° to isolate the orthogonal component.

-

Note: In standard Abbe setups, measuring

typically requires a sample with planar alignment (rubbed polyimide) on the prism surface, or mathematical derivation from the isotropic phase density.

-

-

Validation: Plot

. If the slope of

Protocol B: Polarized Optical Microscopy (POM)

Objective: Verify phase identity via texture analysis.

-

Cell Assembly: Fill a 5

m LC cell (coated with planar alignment layers) with 8CB via capillary action at -

Cooling Cycle: Cool at a rate of 0.5°C/min.

-

Observation:

-

At 40.5°C: Look for "nematic droplets" forming from the black isotropic background.

-

33.5°C - 40.5°C: Observe the Schlieren texture . Identify point defects (brushes). 4 brushes indicate

; 2 brushes indicate -

< 33.5°C: Transition to Focal Conic Fan texture (Smectic A). The fluidity decreases drastically.

-

Diagram: Experimental Workflow

Figure 2: Workflow for extracting optical constants and validating phase identity.

References

-

Sigma-Aldrich. 4'-Octyl-4-biphenylcarbonitrile (8CB) Product Specification & Phase Data. Link

-

Ossila. 8CB Liquid Crystal: Phase Transitions and Applications. Link

-

ResearchGate. Temperature dependence of refractive indices in 8CB liquid crystal. Link

-

National Institutes of Health (NIH). Atomistic description of the nematic and smectic phases of 4-n-octyl-4' cyanobiphenyl (8CB). Link

-

DoITPoMS (University of Cambridge). Optical properties – Birefringence in Nematics. Link

Sources

Methodological & Application

Application Note: Utilization of 4-Octylbiphenyl in Liquid Crystal Display (LCD) Fabrication

[1][2]

Executive Summary & Material Context

4-Octylbiphenyl (CAS: 39872-57-6) serves a dual role in the liquid crystal (LC) industry.[1] While it is not typically used as a standalone liquid crystal in commercial displays due to its lack of a stable nematic phase at room temperature, it is a critical synthetic intermediate and a functional dopant .[1]

-

Precursor Utility: It is the immediate scaffold for synthesizing 4'-octyl-4-cyanobiphenyl (8CB) , a benchmark smectic/nematic liquid crystal used extensively in research and bistable displays.[1]

-

Mixture Formulation: As a non-polar alkyl-biphenyl, it is used in eutectic mixtures to reduce rotational viscosity (

) and suppress smectic phases in broad-temperature nematic formulations.[1]

This guide provides protocols for transforming 4-Octylbiphenyl into the active mesogen (8CB) and subsequently fabricating a twisted nematic (TN) or planar test cell for electro-optical evaluation.[1]

Physicochemical Profile

| Property | 4-Octylbiphenyl (Precursor) | 8CB (Active Mesogen) |

| Molecular Formula | ||

| Role | Low-viscosity Diluent / Precursor | Smectic/Nematic Liquid Crystal |

| Melting Point | ~34–36 °C | 21.5 °C (Cryst |

| Phase Behavior | Isotropic Liquid > 36 °C | SmA (21.5–33.5°C) |

| Dielectric Anisotropy | Low / Negligible | Positive ( |

Protocol A: Functionalization of 4-Octylbiphenyl

Objective: Conversion of the raw 4-Octylbiphenyl scaffold into the electro-active liquid crystal 4'-octyl-4-cyanobiphenyl (8CB).[1]

Rationale: To utilize 4-Octylbiphenyl in an active matrix display, a polar head group (nitrile) must be introduced to generate the necessary dielectric anisotropy (

Workflow Diagram (Synthesis Logic)

Figure 1: Synthetic pathway transforming the inert 4-Octylbiphenyl core into the active 8CB mesogen.

Step-by-Step Methodology

-

Halogenation (Bromination):

-

Dissolve 0.1 mol of 4-Octylbiphenyl in dichloromethane (DCM).

-

Add catalytic iron powder (Fe) or ferric chloride (

).[1] -

Dropwise add bromine (

, 0.11 mol) at 0°C to ensure para-selectivity.[1] -

Mechanism:[1][2][3][4][5] The octyl group is weakly activating and ortho/para directing; however, steric hindrance favors the 4'-position (para to the phenyl-phenyl bond).[1]

-

Validation: Monitor via TLC (Hexane eluent).[1] The product (4-bromo-4'-octylbiphenyl) will have a lower

than the starting material.[1]

-

-

Cyanation (Rosenmund-von Braun Reaction):

-

Dissolve the isolated bromo-intermediate in dry DMF.[1]

-

Add Copper(I) Cyanide (CuCN, 1.2 eq).[1]

-

Reflux at 150°C for 12–24 hours under

atmosphere.[1] -

Workup: Quench with

/HCl solution to decompose copper complexes.[1] Extract with ethyl acetate.[1] -

Purification: Recrystallize from ethanol/hexane to remove trace copper salts, which are fatal to LCD performance (causing ionic currents).[1]

-

Protocol B: LCD Test Cell Fabrication

Objective: Assembly of a twisted nematic (TN) or planar alignment cell using the synthesized 8CB or a 4-Octylbiphenyl-doped mixture.[1]

Context: This protocol assumes the use of Indium Tin Oxide (ITO) coated glass substrates.

Workflow Diagram (Fabrication)

Figure 2: Standard fabrication workflow for liquid crystal test cells.

Detailed Methodology

1. Substrate Preparation (Critical for Uniformity)

-

Materials: ITO-coated glass (

).[1] -

Procedure:

2. Alignment Layer Deposition (Spin Coating)[1]

-

Material: Soluble Polyimide (e.g., AL-1254 for planar alignment).[1]

-

Protocol:

-

Dispense 50

of PI solution onto the center of the substrate.[1] -

Spin Cycle:

-

Step 1: 500 rpm for 5s (Spread).

-

Step 2: 3000 rpm for 30s (Thinning).

-

-

Soft Bake: 100°C for 1 min (Solvent evaporation).

-

Hard Bake: 230°C for 60 min (Imidization). Note: Incomplete imidization leads to ionic contamination.[1]

-

3. Rubbing (Inducing Anisotropy)[1]

-

Mechanism: Mechanical rubbing aligns the polymer chains, creating micro-grooves that anchor the LC molecules (4-Octylbiphenyl/8CB) along a specific vector.[1]

-

Step: Secure substrate to a rubbing machine.[1] Pass a velvet roller (pile depth 2mm) over the surface.[1]

-

Pile Impression: 0.4 mm.[1]

-

Speed: 500 rpm.

-

4. Cell Assembly & Filling

-

Spacer Deposition: Disperse 5

silica spacers in ethanol and spray onto one substrate (or mix into UV glue).[1] -

Sealing: Apply UV-curable glue (e.g., NOA68) to the edges, leaving two small openings for filling and air escape.[1]

-

Alignment Check: Assemble the top and bottom plates such that rubbing directions are anti-parallel (for planar) or orthogonal (for TN). Cure with UV light (365 nm).[1]

-

Filling (Capillary Action):

Characterization & Validation

Once the cell is fabricated, the following experiments validate the quality of the 4-Octylbiphenyl-derived material.

Experiment A: Polarized Optical Microscopy (POM)

-

Setup: Place the cell between crossed polarizers.

-

Expected Result (8CB):

-

Troubleshooting: If "oily streaks" appear, the rubbing density was insufficient.[1]

Experiment B: Electro-Optical Response

-

Setup: Connect function generator to ITO pads. Apply 1 kHz square wave.

-

Measurement:

References

-

Merck KGaA / Sigma-Aldrich. Product Specification: 4'-Octyl-4-biphenylcarbonitrile (8CB).[1][1]

-

Ossila. Spin Coating: Complete Guide to Theory and Techniques.

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New family of nematic liquid crystals for displays (Cyanobiphenyls).[1] Electronics Letters.[1] (Foundational synthesis reference).

-

TCI Chemicals. 4-Cyano-4'-n-octylbiphenyl Physical Properties.[1]

-

ResearchGate (SciELO). Building and Testing a Spin Coater for the Deposition of Thin Films.[1][1]

Application Note: High-Resolution STM of 4-Octylbiphenyl Self-Assembled Monolayers on Graphite

Executive Summary

This Application Note details the protocol for creating and characterizing self-assembled monolayers (SAMs) of 4-Octylbiphenyl (4OBP) on Highly Oriented Pyrolytic Graphite (HOPG) using Scanning Tunneling Microscopy (STM) at the liquid-solid interface.

Unlike its widely studied cyano-substituted analog (8CB), 4-Octylbiphenyl lacks a strong polar headgroup. This fundamental difference alters the 2D packing thermodynamics, shifting the assembly mechanism from dipole-dipole stabilization to a competition between alkyl chain interdigitation and aromatic

Scientific Background & Mechanism[1][2][3][4]

Thermodynamics of Adsorption

The formation of 4OBP monolayers on graphite is driven by the minimization of free energy at the interface. The adsorption energy (

-

Molecule-Substrate (

): The graphite basal plane attracts the aromatic biphenyl core via -

Molecule-Molecule (

): Without the cyano-dipole found in 8CB, 4OBP packing is dominated by the dense packing of alkyl chains (maximizing density) and the steric constraints of the biphenyl core.

The "Standard" Model vs. 4OBP

In 8CB, molecules form dimers (anti-parallel head-to-head) to cancel dipole moments. In 4OBP, the absence of the nitrile group typically results in lamellar structures where molecules pack in rows, often with alkyl chains interdigitating or tilting to match the graphite lattice periodicity (2.46 Å).

Experimental Workflow (Diagram)

The following diagram outlines the critical path from substrate preparation to data validation.

Caption: Operational workflow for liquid-solid STM. Critical checkpoints are color-coded: Blue (Prep), Yellow (Deposition), Green (Imaging), Red (Validation).

Detailed Protocol

Reagents and Equipment

-